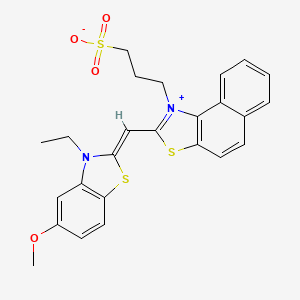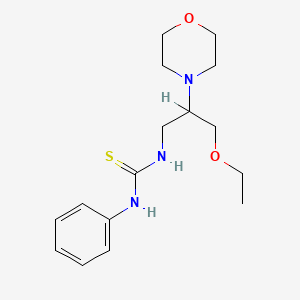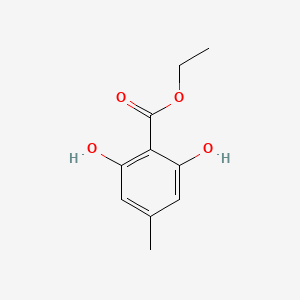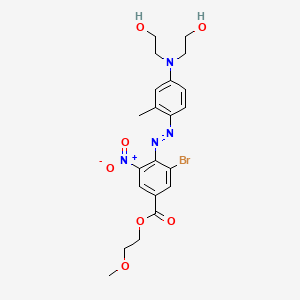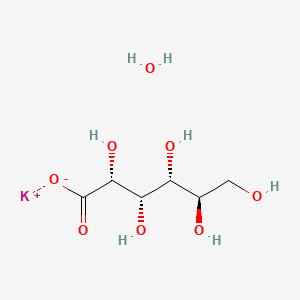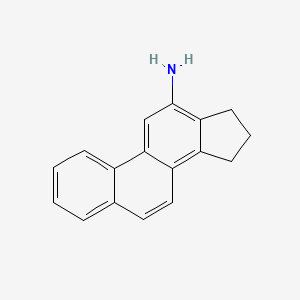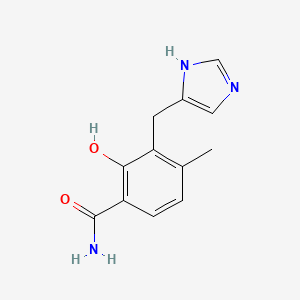
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-: is a complex organic compound that belongs to the class of pyrimidopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(4,5-d)pyrimidin-4(1H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrimidopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as methyl, phenyl, and piperazinyl groups through nucleophilic or electrophilic substitution reactions.
Thioether Formation: Incorporation of the thioether linkage via thiol-ene reactions or other sulfur-based chemistry.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Various substitution reactions can occur, including halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: Interaction with biological receptors, influencing cellular signaling pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases such as cancer, infections, and neurological disorders.
Industry
Agriculture: Use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of pyrimido(4,5-d)pyrimidin-4(1H)-one derivatives typically involves:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, such as kinase pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives: Compounds with similar core structures but different substituents.
Thioether-Linked Compounds: Other compounds containing thioether linkages with varying biological activities.
Uniqueness
The uniqueness of pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Propiedades
Número CAS |
142287-37-4 |
|---|---|
Fórmula molecular |
C26H28N6OS |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
7-methyl-1-phenyl-2-[3-(4-phenylpiperazin-1-yl)propylsulfanyl]pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H28N6OS/c1-20-27-19-23-24(28-20)32(22-11-6-3-7-12-22)26(29-25(23)33)34-18-8-13-30-14-16-31(17-15-30)21-9-4-2-5-10-21/h2-7,9-12,19H,8,13-18H2,1H3 |
Clave InChI |
AXCVDDMKLXLCRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2C(=N1)N(C(=NC2=O)SCCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



